

Application Note: LC-MS/MS Quantification of Enalapril and Enalaprilat in Human Plasma

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Compound Focus: Enalapril

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1. Introduction **Enalapril** is a prodrug angiotensin-converting enzyme (ACE) inhibitor used for treating hypertension and heart failure. Upon administration, it is rapidly hydrolyzed to its active metabolite, **enalaprilat**. Monitoring the concentration-time profile of both the prodrug and the metabolite is essential for understanding the drug's pharmacokinetic profile [1] [2]. This note describes a sensitive, selective, and rapid Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous determination of **enalapril** and **enalaprilat** in human plasma, validated for application in bioavailability and bioequivalence studies [1].

2. Experimental Protocol

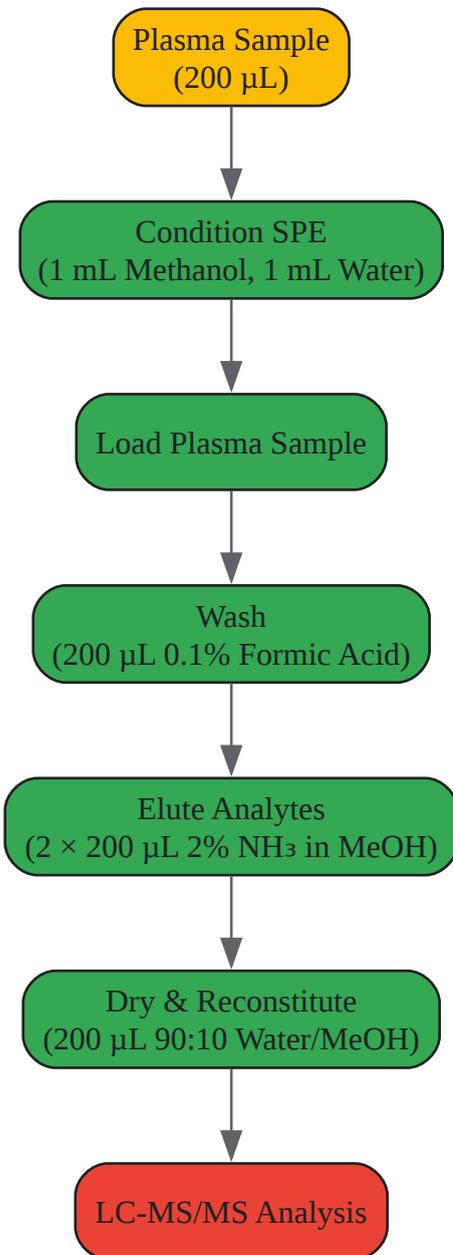
2.1. Chemicals, Reagents, and Equipment

- **Analytes:** **Enalapril** (EPL) and **Enalaprilat** (EPLT) reference standards.
- **Internal Standard (IS):** Tolbutamide [1] or Benazepril [2]. Other IS like felodipine are also used [3].
- **Solvents:** HPLC-grade methanol, acetonitrile, and water.
- **Additives:** Formic acid and ammonia solution.
- **Equipment:** LC-MS/MS system with an electrospray ionization (ESI) source and triple quadrupole mass analyzer.
- **Chromatography Column:** C18 column (e.g., Phenomenex Kinetex C18, 50 mm × 3 mm, 5 μm [1] or Hypersil GOLD, 50 × 2.1 mm, 1.9 μm [4]).

2.2. Sample Preparation (Protein Precipitation) This protocol outlines a simple one-step protein precipitation method [1] [2].

- Pipette 300 μL of human plasma (calibrators, quality controls, or study samples) into a microcentrifuge tube.
- Add 10 μL of the internal standard working solution.
- Add 600 μL of methanol (or acetonitrile [3]) as the precipitating solvent.
- Vortex-mix the tubes vigorously for approximately 1-2 minutes.
- Centrifuge the samples at 10,000-14,000 rpm for 5-10 minutes to pellet the precipitated proteins.
- Transfer the clear supernatant to a clean autosampler vial or a 96-well plate.
- Inject an aliquot (e.g., 10 μL [1]) into the LC-MS/MS system.

Alternative: Solid-Phase Extraction (SPE) For a cleaner extract and potentially lower limits of quantification, SPE using cartridges like Thermo Scientific SOLA can be employed [4] [5]. A typical SPE workflow is summarized in the diagram below.



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2.3. Liquid Chromatography (LC) Conditions A generic fast-gradient method suitable for a C18 column is described below. Parameters can be adjusted to meet system suitability criteria.

- **Column:** C18, 50-100 mm x 2.1-3.0 mm, sub-2µm or ~5µm particles.
- **Mobile Phase A:** Water containing 0.1% Formic Acid.
- **Mobile Phase B:** Acetonitrile containing 0.1% Formic Acid.
- **Gradient:**
 - Time 0 min: 10% B
 - Time 1.0 min: 100% B

- Time 1.5-2.0 min: 100% B (hold)
- Time 2.1 min: 10% B
- Time 3.0 min: 10% B (re-equilibrate)
- **Flow Rate:** 0.5 - 0.6 mL/min.
- **Column Temperature:** 40-70°C.
- **Injection Volume:** 2.5 - 10 µL.
- **Total Run Time:** 3.0 minutes [1] [6] [4].

2.4. Mass Spectrometry (MS) Conditions

- **Ion Source:** Electrospray Ionization (ESI).
- **Ionization Mode:** Positive.
- **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Source Parameters (example):** Curtain Gas, Ion Spray Voltage, and Temperature should be optimized for the specific instrument.
- **Compound-Dependent Parameters:** The optimized MRM transitions and parameters are listed in the table below.

Table 1: Optimized MRM Transitions and Parameters for Analytes and Internal Standards

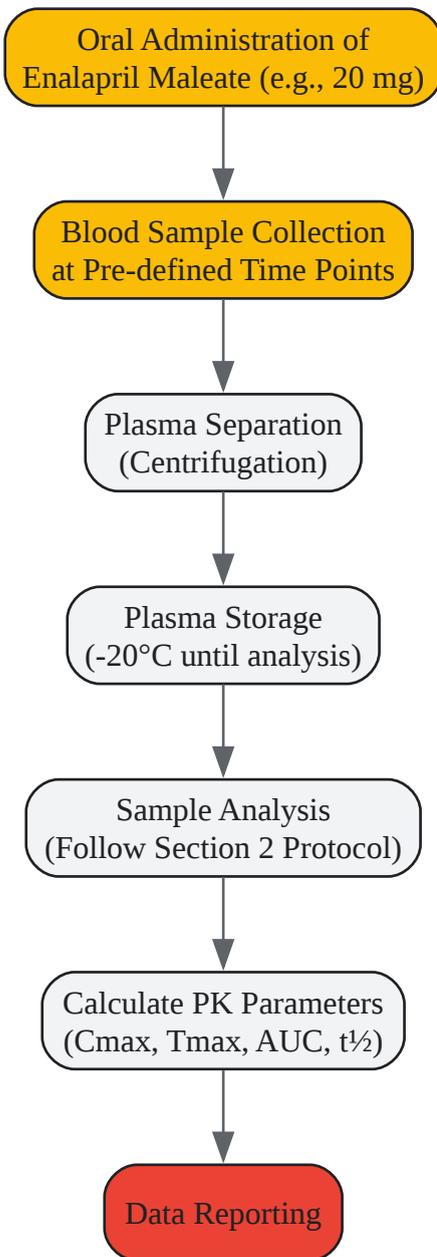
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Declustering Potential (DP)	Collision Energy (CE)	Reference
Enalapril	377.1 / 377.2	234.1 / 234.2	200	Optimized	Optimized	[3] [1] [6]
Enalaprilat	349.1 / 349.2	206.1	200	Optimized	Optimized	[3] [1] [6]
Tolbutamide (IS)	271.1	155.0	200	Optimized	Optimized	[1]
Benazepril (IS)	441.2	234.1 / 351.2	200	Optimized	Optimized	[2]
Felodipine (IS)	384.1	338.0	200	Optimized	Optimized	[3]

3. Method Validation Summary The described method has been comprehensively validated according to regulatory guidelines (e.g., FDA) [3] [1]. Key validation parameters from the literature are summarized below.

Table 2: Summary of Method Validation Data from Literature

Validation Parameter	Enalapril (ENA)	Enalaprilat (ENAT)	Reference
Linear Range (ng/mL)	1 - 500	1 - 500 / 20 - 500	[3] [1]
Lower Limit of Quantification (LLOQ, ng/mL)	1.0	1.0	[1]
Precision (% CV)	< 10%	< 10%	[1] [4]
Accuracy (%)	90-110%	90-110%	[1]
Extraction Recovery	High and consistent	High and consistent	[4] [2]
Matrix Effect	Minimal (% CV < 5)	Minimal (% CV < 5)	[1] [6]

4. Application in Pharmacokinetic Study This validated method is suitable for high-throughput bioanalysis in pharmacokinetic and bioequivalence studies. The workflow from sample collection to data reporting for such an application is illustrated below.



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After a single oral dose of 20 mg **enalapril** maleate to healthy volunteers, typical mean pharmacokinetic parameters that can be expected are [1]:

- **Enalapril:** C_{max} ~ 152.1 ng/mL, T_{max} ~ 1 hour, half-life ~ 2 hours.
- **Enalaprilat:** C_{max} ~ 88.5 ng/mL, T_{max} ~ 3-4 hours, half-life ~ 30-35 hours.

5. References

- Validated LC-MS/MS method for the simultaneous determination of **enalapril** maleate, nitrendipine, hydrochlorothiazide, and their major metabolites in human plasma. *Biomed Chromatogr.* 2020;34(12):e4955. [3]
- LC-MS/MS assay for quantitation of **enalapril** and **enalaprilat** in human plasma. *Future Sci OA.* 2017;3(1):FSO165. [1]
- Rapid and sensitive LC/MS/MS method for simultaneous determination of **enalapril** and **enalaprilat** in human plasma: application to a bioequivalence study. *Drug Test Anal.* 2012;4(2):94-103. [6]
- LC-MS-MS Method for the Determination of **Enalapril** and **Enalaprilat** from Human Plasma Using SOLA. *Chromatography Online.* 2012. [4]
- Simultaneous quantification of **enalapril** and **enalaprilat** in human plasma by high-performance liquid chromatography-tandem mass spectrometry and its application in a pharmacokinetic study. *J Chromatogr B.* 2008;876(2):233-237. [2]

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References

1. LC-MS/MS assay for quantitation of enalapril and enalaprilat ... [pmc.ncbi.nlm.nih.gov]
2. Simultaneous quantification of enalapril and enalaprilat in ... [sciencedirect.com]
3. Validated LC-MS/MS method for the simultaneous ... [pubmed.ncbi.nlm.nih.gov]
4. LC-MS-MS Method for the Determination of Enalapril and ... [chromatographyonline.com]
5. LC-MS-MS Method for the Determination of Enalapril and ... [chromatographyonline.com]
6. Rapid and sensitive liquid chromatography/tandem mass ... [pubmed.ncbi.nlm.nih.gov]

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